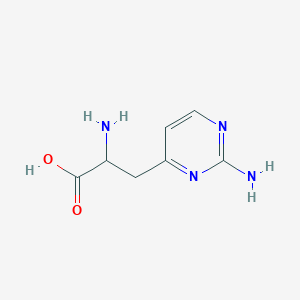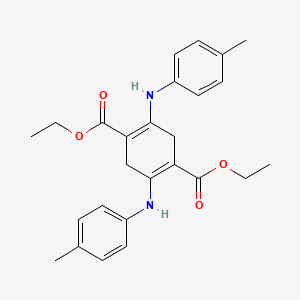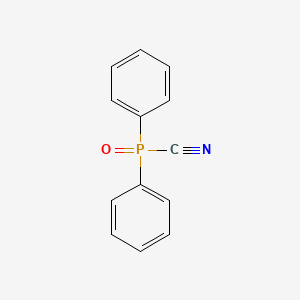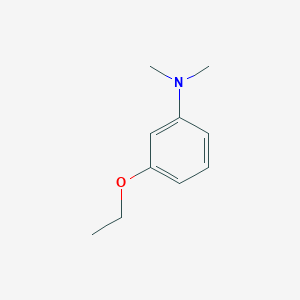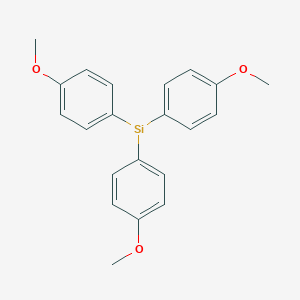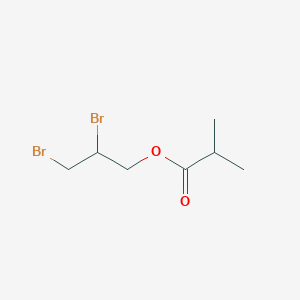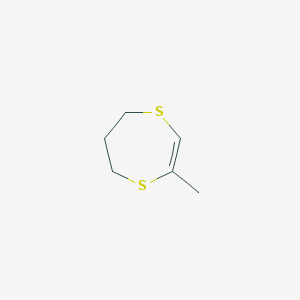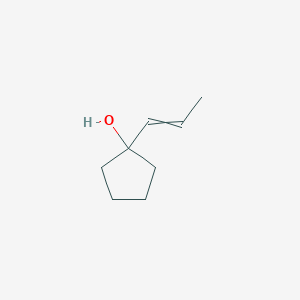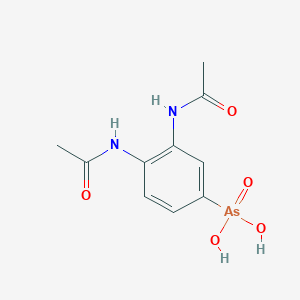
(3,4-diacetamidophenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-diacetamidophenyl)arsonic acid is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with two acetamido groups at the 3 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-diacetamidophenyl)arsonic acid typically involves the reaction of 3,4-diaminophenylarsenic acid with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amino groups, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-diacetamidophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other arsenic-containing species.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions include various arsonic acid derivatives, arsenic trioxide, and substituted phenyl compounds.
Applications De Recherche Scientifique
(3,4-diacetamidophenyl)arsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of materials with specific properties, such as antimicrobial agents .
Mécanisme D'action
The mechanism of action of (3,4-diacetamidophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3,4-diacetamidophenyl)arsonic acid include:
Arsanilic acid: An organoarsenic compound with similar structural features but different substituents.
Methylarsonic acid: Contains a methyl group instead of acetamido groups.
Phenylarsonic acid: Lacks the acetamido groups but has a phenyl ring attached to the arsonic acid group.
Uniqueness
This compound is unique due to the presence of two acetamido groups on the phenyl ring, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5462-63-5 |
|---|---|
Formule moléculaire |
C10H13AsN2O5 |
Poids moléculaire |
316.14 g/mol |
Nom IUPAC |
(3,4-diacetamidophenyl)arsonic acid |
InChI |
InChI=1S/C10H13AsN2O5/c1-6(14)12-9-4-3-8(11(16,17)18)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H2,16,17,18) |
Clé InChI |
WMAZXTUAPVGYPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
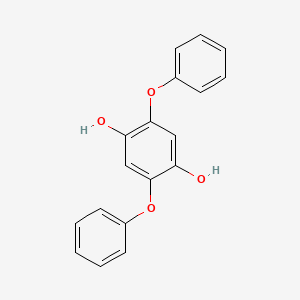
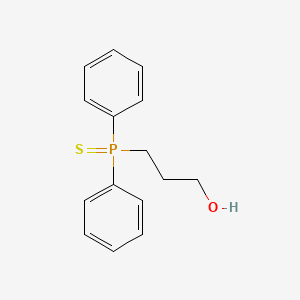
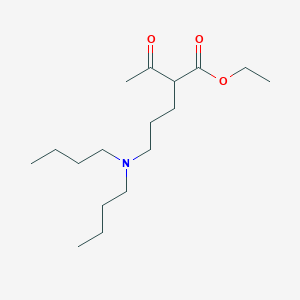
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)
